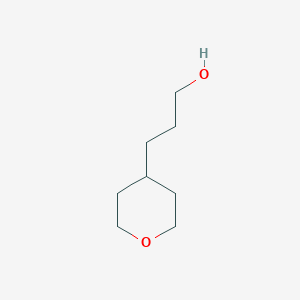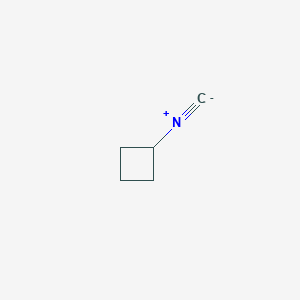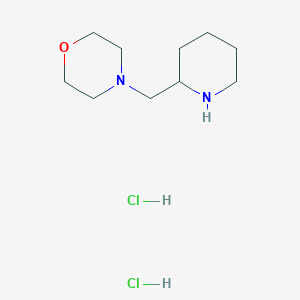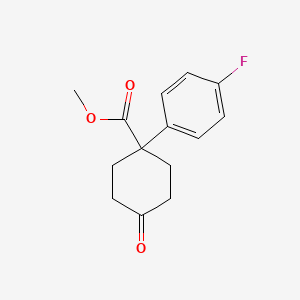
3-(Oxan-4-yl)propan-1-ol
Vue d'ensemble
Description
The compound "3-(Oxan-4-yl)propan-1-ol" is a chemical of interest in various fields of research, particularly in synthetic and medicinal chemistry. It is related to oxetan-3-ol, a compound that is often used in the preparation of 3-oxetanone, which in turn is a valuable substrate for drug discovery due to its potential bioactivity, including anti-inflammatory and antiglucocorticoid properties . The synthesis and study of such compounds are crucial for the development of new pharmaceuticals and materials with specific desired properties.
Synthesis Analysis
The synthesis of oxetan-3-ones, which are closely related to "3-(Oxan-4-yl)propan-1-ol," can be achieved through a gold-catalyzed one-step practical synthesis from readily available propargylic alcohols. This method is notable for its simplicity, not requiring the exclusion of moisture or air, and for the safe and efficient generation of gold carbenes, which are intermediates in the synthesis process . Another method reported involves the synthesis of oxetan-3-ol from epoxy chloropropane through a series of reactions including ring opening, esterification, electrophilic reaction, and ring-closure . These methods highlight the advancements in the synthesis of oxetane derivatives, which are important for further chemical transformations.
Molecular Structure Analysis
The molecular structure of "3-(Oxan-4-yl)propan-1-ol" and its derivatives is characterized by the presence of an oxetane ring, a four-membered cyclic ether, which is known for its strain and reactivity. The oxetane ring is a key structural motif in medicinal chemistry due to its influence on the solubility, lipophilicity, metabolic stability, and molecular conformation of pharmaceutical compounds . The structural analysis of related compounds, such as arylpiperazine derivatives, has been conducted using techniques like X-ray crystallography and molecular docking to determine their binding mechanisms with biological targets .
Chemical Reactions Analysis
The oxetane ring in "3-(Oxan-4-yl)propan-1-ol" and its analogs is a reactive site that can undergo various chemical transformations. For instance, the synthesis of oxetan-3-ones involves the formation of a strained oxetane ring, which is indicative of the intermediacy of alpha-oxo gold carbenes . Additionally, the reactivity of oxetane derivatives can be harnessed to create a wide range of biologically active compounds, as demonstrated by the synthesis of antimicrobial and antiradical compounds from (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(Oxan-4-yl)propan-1-ol" and related oxetane derivatives are influenced by the presence of the oxetane ring. This structural feature imparts unique properties to the compounds, such as increased reactivity due to ring strain. The oxetane ring also affects the solubility and lipophilicity of the compounds, which are important parameters in drug design and discovery. The antimicrobial and antioxidant activities of related compounds have been evaluated, showing that these activities can be modulated by the chemical structure of the oxetane derivatives . Spectroelectrochemical properties of compounds bearing the oxetane motif have also been investigated, revealing their potential applications in electrochemical technologies .
Applications De Recherche Scientifique
Photoremovable Protecting Groups
1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl esters, which share structural similarities with 3-(Oxan-4-yl)propan-1-ol, have been investigated for their potential as photoremovable protecting groups in chemical synthesis. The mechanism involves a hydrogen transfer process, indicating potential applications for 3-(Oxan-4-yl)propan-1-ol in light-sensitive reactions where controlled release of protected compounds is required (Literák, Hroudná, & Klán, 2008).
Antifungal and Antimicrobial Agents
Compounds structurally related to 3-(Oxan-4-yl)propan-1-ol, like 1,2,3-Triazole derivatives, have shown significant in vitro antifungal activity, particularly against Candida species. The halogen-substituted derivatives have demonstrated the most promising profiles, suggesting that modifications to the structure of 3-(Oxan-4-yl)propan-1-ol could potentially yield effective antifungal or antimicrobial agents (Lima-Neto et al., 2012).
Corrosion Inhibition
Tertiary amines, including compounds like 1,3-di-amino-propan-2-ol, have been synthesized and studied for their ability to inhibit carbon steel corrosion. These compounds act as anodic inhibitors, forming a protective layer on the metal surface and showing promising inhibition efficiencies. This finding points towards potential applications of 3-(Oxan-4-yl)propan-1-ol in corrosion prevention technologies (Gao, Liang, & Wang, 2007).
Anticancer and Antimicrobial Research
The synthesis and characterization of compounds like (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol show potential in anticancer and antimicrobial research. Such compounds are part of a class of arylpiperazine derivatives known for their bioactivity, suggesting similar potential applications for 3-(Oxan-4-yl)propan-1-ol (Xu et al., 2016).
Propriétés
IUPAC Name |
3-(oxan-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-1-2-8-3-6-10-7-4-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWQPRUQOJWITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624151 | |
| Record name | 3-(Oxan-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-4-yl)propan-1-ol | |
CAS RN |
428871-03-8 | |
| Record name | 3-(Oxan-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(oxan-4-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)




![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)

